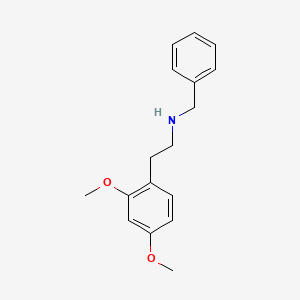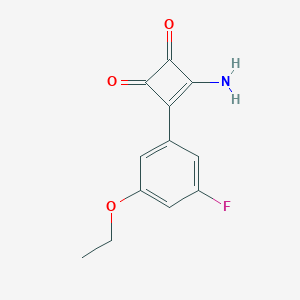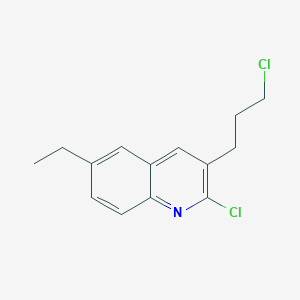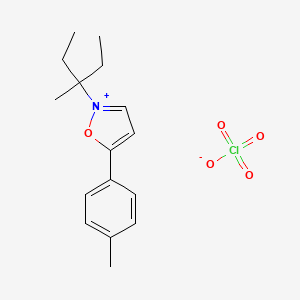![molecular formula C25H27NO3 B12621371 4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-23-1](/img/structure/B12621371.png)
4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a hexyloxy group, and a carboxamide linkage
Méthodes De Préparation
The synthesis of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the hexyloxy group: This step involves the alkylation of the biphenyl core with a hexyloxy group using an appropriate alkylating agent.
Formation of the carboxamide linkage: The final step involves the reaction of the hexyloxy-substituted biphenyl with 4-hydroxyaniline to form the carboxamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides to form ethers or esters.
Applications De Recherche Scientifique
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers with unique optical and electronic properties.
Pharmaceuticals: Due to its structural complexity, the compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: The compound can be used as a model system for studying various chemical reactions and mechanisms, providing insights into reaction pathways and intermediates.
Mécanisme D'action
The mechanism of action of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and carboxamide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
4’-(Hexyloxy)-[1,1’-biphenyl]-4-carboxylic acid: This compound lacks the carboxamide linkage and has different chemical properties and applications.
4’-(Hexyloxy)-N-(4-methoxyphenyl)[1,1’-biphenyl]-4-carboxamide:
4’-(Hexyloxy)-N-(4-aminophenyl)[1,1’-biphenyl]-4-carboxamide: This compound has an amino group instead of a hydroxy group, which can significantly alter its chemical behavior and biological activity.
Propriétés
Numéro CAS |
920270-23-1 |
|---|---|
Formule moléculaire |
C25H27NO3 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
4-(4-hexoxyphenyl)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C25H27NO3/c1-2-3-4-5-18-29-24-16-10-20(11-17-24)19-6-8-21(9-7-19)25(28)26-22-12-14-23(27)15-13-22/h6-17,27H,2-5,18H2,1H3,(H,26,28) |
Clé InChI |
OMTRVCNDXKCHMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)




![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)

![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12621338.png)


![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-](/img/structure/B12621349.png)
